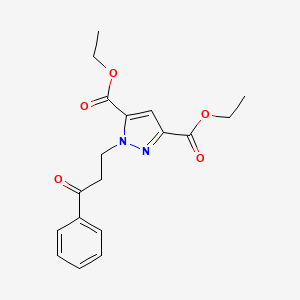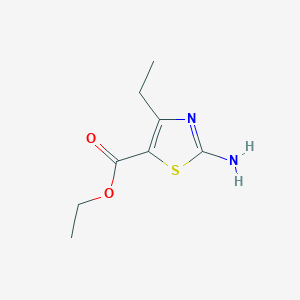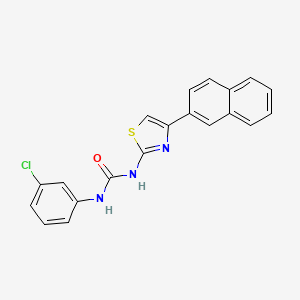
diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “diethyl” prefix suggests the presence of two ethyl groups, and “3-oxo-3-phenylpropyl” indicates a phenylpropyl group with a ketone functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, 1-O-(3-oxo-3-phenylpropyl)-d-glucopyranoses reacted at room temperature to give a mixture of isomers .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. A similar compound, 1-(3-Oxo-3-phenylpropyl)piperidinium, has a molecular formula of C14H20NO .Wissenschaftliche Forschungsanwendungen
Receptor Interaction Studies
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates amphiphilic character, allowing it to form stable complexes with various compounds such as amphetamines and dopamine. This interaction has been elucidated through crystal structure analysis, revealing a double helical supramolecular structure upon complexation with amphetamines, which could have implications for understanding receptor-ligand interactions in a biological context (Reviriego et al., 2006).
Spectroscopic and Theoretical Studies
Diethyl 1H-pyrazole-3,5-dicarboxylate has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations to understand its structural properties and vibrational frequencies. This research provides insights into the electronic and geometric configurations of the molecule, contributing to the field of molecular design and computational chemistry (Sri et al., 2012).
Green Chemistry Synthesis
An environmentally friendly, solvent-free synthesis method for producing diethyl 1H-pyrazole-3,5-dicarboxylate derivatives has been developed. This method emphasizes the principles of green chemistry, including the use of hypervalent iodine (III) reagents for oxidative aromatization under mild conditions, offering an efficient approach to synthesizing these compounds with high yields (Kumar et al., 2014).
Applications in Heterocyclic Synthesis
Diethyl 1H-pyrazole-3,5-dicarboxylate serves as a precursor for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. The transformations of this compound have led to the development of new molecules with potential applications in drug discovery and materials science (Zupančič et al., 2008).
Anticancer Research
Research has explored the use of diethyl 1H-pyrazole-3,5-dicarboxylate derivatives in the development of anticancer agents. Studies have demonstrated the synthesis of quadracyclic regioisomers from this compound, which exhibited significant in vitro antiproliferative activity, outperforming established anticancer drugs in some cases (Jose, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the human dopamine receptor d2 .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, such as the dopamine signaling pathway .
Pharmacokinetics
The compound’s predicted properties include a melting point of 116-118 °c, a boiling point of 5405±500 °C (Predicted), and a density of 1168±006 g/cm3 (Predicted) .
Result of Action
Similar compounds have been found to have various effects, such as modulating receptor activity .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
diethyl 1-(3-oxo-3-phenylpropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-24-17(22)14-12-15(18(23)25-4-2)20(19-14)11-10-16(21)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTARNVVQACBGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCC(=O)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2370189.png)

![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)

![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)


![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)
![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)
![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)


